molecular formula C17H18BrNO2 B5622801 2-(2-bromophenoxy)-N-(2-isopropylphenyl)acetamide

2-(2-bromophenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No. B5622801
M. Wt: 348.2 g/mol
InChI Key: YTSQQJHVTMRYOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves several key steps, including acetylation, alkylation, and nitration, under specific conditions to achieve high yields and desired structural configurations. For instance, Sharma et al. (2018) detailed the synthesis of a similar acetamide derivative through stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This process emphasizes the importance of controlled conditions for the successful synthesis of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by specific spatial arrangements and intermolecular interactions. The crystal structure analysis reveals that these compounds often crystallize in specific systems with defined space groups, exhibiting intermolecular hydrogen bonds of types such as N–H⋅⋅⋅O, which play a crucial role in the stability and properties of the molecules (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nitration, alkylation, and various substitution reactions, which significantly affect their chemical properties. For example, the introduction of bromo and nitro groups can influence the reactivity and potential applications of these compounds. The synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the intricate chemical reactions these compounds can undergo, resulting in diverse derivatives with specific properties (Zhang Da-yang).

properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)13-7-3-5-9-15(13)19-17(20)11-21-16-10-6-4-8-14(16)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSQQJHVTMRYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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